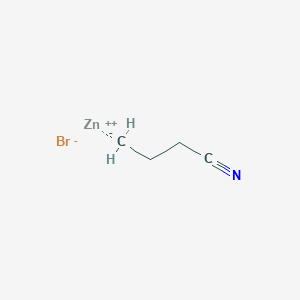
3-CYANOPROPYLZINC BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanopropyl zinc bromide is an organic compound with the chemical formula C4H6BrN2Zn . It is commonly used as an intermediate in organic synthesis and is often utilized in the synthesis of specific types of organic compounds . This compound is typically available as a solution in tetrahydrofuran (THF) and is sensitive to air and humidity .
Vorbereitungsmethoden
3-Cyanopropyl zinc bromide can be prepared by reacting cyanoacetone with zinc bromide. The reaction is typically carried out under an inert atmosphere, such as a nitrogen atmosphere, to reduce the influence of water and oxygen . The reaction conditions include maintaining a dry environment to prevent the compound from reacting with moisture in the air.
Analyse Chemischer Reaktionen
3-Cyanopropyl zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds with other organic molecules.
Common reagents and conditions used in these reactions include organic solvents like THF, inert atmospheres to prevent oxidation, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Cyanopropyl zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3-cyanopropyl zinc bromide exerts its effects involves the formation of carbon-carbon bonds through substitution and addition reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This allows for the efficient synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
3-Cyanopropyl zinc bromide can be compared with other similar organozinc compounds, such as:
4-Methylbenzylzinc chloride: Used in similar organic synthesis reactions but with different reactivity due to the presence of a methyl group.
Bromo(3-cyanopropyl)zinc: Another name for 3-cyanopropyl zinc bromide, highlighting its bromide component.
The uniqueness of 3-cyanopropyl zinc bromide lies in its ability to form carbon-carbon bonds efficiently and its versatility in various synthetic applications.
Eigenschaften
Molekularformel |
C4H6BrNZn |
|---|---|
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
zinc;butanenitrile;bromide |
InChI |
InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HEHCQTGEYNYOSF-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCC#N.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















